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Compound of Interest

Compound Name: 4-Dibenzofuranol

Cat. No.: B176198

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo[b,d]furan-4-ol, a hydroxylated derivative of the dibenzofuran scaffold, presents a
molecule of interest for various research applications, particularly in medicinal chemistry and
materials science. A thorough understanding of its structural and electronic properties through
spectroscopic analysis is paramount for its application and development. This technical guide
provides a comprehensive overview of the expected spectroscopic data for Dibenzo[b,d]furan-
4-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. Detailed, generalized experimental protocols for acquiring this data are also
presented. While specific experimental data for this compound is not readily available in public
databases, this guide offers predicted values and characteristic features based on the analysis
of the parent molecule, dibenzofuran, and related hydroxylated aromatic compounds.

Chemical Structure and Properties

Dibenzo[b,d]furan-4-ol possesses a rigid, planar dibenzofuran core with a hydroxyl group at the
4-position. This structure imparts specific spectroscopic characteristics that are invaluable for
its identification and characterization.

Table 1: General Properties of Dibenzo[b,d]furan-4-ol
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Property Value

Molecular Formula C12Hs02

Molecular Weight 184.19 g/mol

CAS Number 19261-06-4[1]
Appearance Expected to be a solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Dibenzo[b,d]furan-4-ol.

These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Chemical Shifts (in ppm) in CDCIs

Proton

Predicted Chemical

. Coupling Constant
Multiplicity

Shift (3) (J) in Hz

H-1 7.8-8.0 d ~ 7.5
H-2 72-7.4 t ~75
H-3 74-7.6 d ~7.5
H-6 7.9-8.1 d ~8.0
H-7 7.3-75 t ~8.0
H-8 75-7.7 t ~ 8.0
H-9 76-7.8 d ~8.0
4-OH 5.0-6.0 brs

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.
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Table 3: Predicted *3C NMR Chemical Shifts (in ppm) in CDCls

Carbon Predicted Chemical Shift ()
C-1 ~111
C-2 ~123
C-3 ~121
C-4 ~ 155
C-4a ~ 125
C-5a ~ 150
C-6 ~ 112
C-7 ~ 128
C-8 ~ 124
C-9 ~ 122
C-9a ~121
C-9b ~ 156

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm~—?) Intensity

O-H Stretch (phenolic) 3200 - 3600 Broad, Strong
C-H Stretch (aromatic) 3000 - 3100 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (aryl ether) 1200 - 1280 Strong

C-0O Stretch (phenol) 1150 - 1250 Strong

C-H Bend (out-of-plane) 700 - 900 Strong
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Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z lon Comments
184 [M]* Molecular ion peak
155 [M - CHOJ* Loss of a formyl radical
Subsequent loss of carbon
127 [M - CHO - COJ* _
monoxide
126 [CioHe]* Biphenylene radical cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for
Dibenzo[b,d]furan-4-ol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Dibenzo[b,d]furan-4-ol in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCl3, DMSO-de) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Tune and shim the probe for the specific solvent.

o Set the acquisition parameters for both *H and 3C NMR spectra, including pulse
sequence, acquisition time, relaxation delay, and number of scans. For 133C NMR, a larger
number of scans will be required due to the low natural abundance of the 13C isotope.

o Data Acquisition: Acquire the *H NMR spectrum, followed by the 13C NMR spectrum.
Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in
structural elucidation.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer and
acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise
ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 pg/mL to 1 ng/mL.

e Instrument Setup:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).
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o Calibrate the mass analyzer using a known standard.

o Set the ionization source parameters (e.g., voltage, temperature) and mass analyzer
parameters (e.g., mass range, scan speed).

o Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or
through a chromatographic system (e.g., GC-MS or LC-MS). Acquire the mass spectrum.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a target compound like Dibenzo([b,d]furan-4-ol.
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Caption: General workflow for synthesis and spectroscopic analysis.
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Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of Dibenzo[b,d]furan-4-ol. The predicted NMR, IR, and MS data, along with the
generalized experimental protocols, offer a valuable resource for researchers working with this
compound or similar dibenzofuran derivatives. The provided workflow visualization further
clarifies the process of chemical analysis from synthesis to structural confirmation. Accurate
spectroscopic characterization is a critical step in ensuring the purity and identity of synthesized
compounds, which is essential for reliable downstream applications in drug development and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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